2-Chloro-3-nitrophenol

Descripción general

Descripción

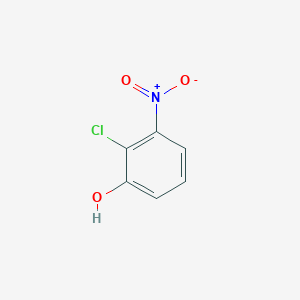

2-Chloro-3-nitrophenol is an organic compound with the molecular formula C₆H₄ClNO₃. It is a chlorinated nitrophenol, characterized by the presence of both a chlorine atom and a nitro group attached to a phenol ring. This compound is typically a yellow to orange solid and is known for its applications in various chemical industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chloro-3-nitrophenol can be synthesized through several methods, one of which involves the nitration of 2-chlorophenol. This process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale nitration reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration of reactants, and reaction time to ensure the efficient production of the desired compound.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-3-nitrophenol undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Electrophilic Substitution: The phenolic hydroxyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Strong nucleophiles such as alkoxides or amines in polar solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Electrophilic Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products Formed:

Nucleophilic Aromatic Substitution: Substituted phenols or anilines.

Reduction: 2-Chloro-3-aminophenol.

Electrophilic Substitution: Various substituted phenolic compounds.

Aplicaciones Científicas De Investigación

Industrial Applications

- Synthesis of Dyes and Pigments

- Corrosion Inhibitors

- Pesticides and Insecticides

- Pharmaceuticals

Environmental Applications

-

Biodegradation Studies

- Research has shown that certain bacterial strains can utilize this compound as a sole carbon source, leading to its degradation. For example, Pseudomonas sp. has been identified to effectively degrade this compound under aerobic conditions, which highlights its potential for bioremediation efforts in contaminated environments .

- Microbial Metabolism

Case Study 1: Biodegradation by Pseudomonas sp.

A study examined the ability of Pseudomonas sp. to degrade this compound under controlled laboratory conditions. The research demonstrated that the bacterium could effectively break down the compound into less toxic byproducts, suggesting its application in bioremediation processes for industrial effluents contaminated with nitrophenols.

| Parameter | Value |

|---|---|

| Initial Concentration | 100 mg/L |

| Time Taken for Degradation | 72 hours |

| Byproducts Formed | Chlororesorcinol |

Case Study 2: Synthesis of Dyes

In a synthetic chemistry project, researchers utilized this compound as a precursor for synthesizing azo dyes. The study confirmed that modifying the nitro group led to vibrant colors suitable for textile applications.

| Dye Type | Yield (%) |

|---|---|

| Azo Dye A | 85% |

| Azo Dye B | 90% |

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological activity.

Comparación Con Compuestos Similares

- 2-Chloro-4-nitrophenol

- 2-Chloro-5-nitrophenol

- 4-Chloro-2-nitrophenol

- 2,6-Dichloro-4-nitrophenol

Comparison: 2-Chloro-3-nitrophenol is unique due to the specific positioning of the chlorine and nitro groups on the phenol ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different reactivity patterns in nucleophilic aromatic substitution and reduction reactions, making it a valuable compound for specific applications in chemical synthesis and research.

Actividad Biológica

2-Chloro-3-nitrophenol (CNP) is a chlorinated nitrophenolic compound that has garnered attention due to its widespread use in various industrial applications and its potential environmental impacts. This article examines the biological activity of CNP, focusing on its degradation pathways, microbial interactions, and toxicological effects.

This compound is characterized by the presence of a chlorine atom and a nitro group attached to a phenolic ring. Its chemical structure can be represented as follows:

Microbial Degradation

Microbial degradation is a crucial process for the bioremediation of nitrophenolic compounds like CNP. Several studies have identified specific bacterial strains capable of degrading CNP through various metabolic pathways.

Case Studies on Microbial Degradation

- Cupriavidus sp. Strain CNP-8 : This strain has been shown to utilize 2-chloro-5-nitrophenol (another isomer) as a sole carbon and nitrogen source. The degradation pathway involves the reduction of nitro groups, leading to the formation of less harmful metabolites. The maximum biodegradation rate observed was 21.2 ± 2.3 μM h at a substrate concentration of 0.4 mM, indicating a concentration-dependent degradation process where higher concentrations exhibited toxic effects on growth .

- Pseudomonas sp. JHN : This strain was isolated from contaminated environments and demonstrated the ability to degrade various chloronitrophenols, including CNP. The degradation pathway involved the release of chloride ions and nitrite, with the formation of intermediate products such as chlororesorcinol .

- Burkholderia sp. RKJ 800 : Identified as capable of degrading 2-chloro-4-nitrophenol through a hydroquinone pathway, this strain presents potential for bioremediation applications in contaminated sites .

Toxicological Effects

The biological activity of CNP is not limited to degradation; it also exhibits toxic effects on various organisms.

- Aquatic Toxicity : Studies have indicated that CNP can be toxic to aquatic life, affecting fish and invertebrate populations at relatively low concentrations.

- Cellular Toxicity : Research has shown that exposure to CNP can lead to oxidative stress in mammalian cells, resulting in cellular damage and apoptosis .

Table 1: Microbial Strains Capable of Degrading this compound

Propiedades

IUPAC Name |

2-chloro-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGLHYQUZJDZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209062 | |

| Record name | Phenol, 2-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-84-9 | |

| Record name | 2-Chloro-3-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-chloro-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is chemotaxis and why is it relevant to the study of 2-chloro-3-nitrophenol?

A1: Chemotaxis is the movement of an organism in response to a chemical stimulus. Bacteria, like Burkholderia sp. strain SJ98, can sense and move towards or away from specific chemicals in their environment. This is important for their survival, allowing them to find nutrients and avoid harmful substances.

Q2: What does the chemotactic response of Burkholderia sp. strain SJ98 towards this compound suggest about the bacterium's metabolic capabilities?

A2: The observed chemotaxis suggests that Burkholderia sp. strain SJ98 may be able to metabolize this compound. [, ] This is further supported by the fact that the research focuses on Burkholderia sp. strain SJ98's chemotaxis towards chloronitroaromatic compounds "that it can metabolise." [, ] This metabolic capability is significant because this compound is a pollutant often found in contaminated soil and water. Understanding how Burkholderia sp. strain SJ98 degrades this compound could be valuable for developing bioremediation strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.